2-(1,3-Dithietan-2-ylidene)-5,5-dimethylcyclohexane-1,3-dione
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Overview
Description
2-(1,3-Dithietan-2-ylidene)-5,5-dimethylcyclohexane-1,3-dione is a compound known for its unique structure and properties. It belongs to the class of ketene dithioacetal derivatives, which are known for their applications in various fields, including corrosion inhibition and organic synthesis .
Preparation Methods
The synthesis of 2-(1,3-Dithietan-2-ylidene)-5,5-dimethylcyclohexane-1,3-dione typically involves the reaction of cyclohexane-1,3-dione with a suitable dithioacetal reagent under controlled conditions. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at room temperature, and the product is purified using standard techniques such as recrystallization.
Chemical Reactions Analysis
2-(1,3-Dithietan-2-ylidene)-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Scientific Research Applications
2-(1,3-Dithietan-2-ylidene)-5,5-dimethylcyclohexane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of 2-(1,3-Dithietan-2-ylidene)-5,5-dimethylcyclohexane-1,3-dione involves its interaction with molecular targets such as metal surfaces or biological macromolecules. In corrosion inhibition, the compound adsorbs onto the metal surface, forming a protective film that prevents further oxidation and corrosion. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 2-(1,3-Dithietan-2-ylidene)-5,5-dimethylcyclohexane-1,3-dione include:
2-(1,3-Dithietan-2-ylidene)propanedinitrile: This compound has a similar dithietan group but differs in its core structure, leading to different chemical properties and applications.
2-Chloro-2-[4-(methoxycarbonyl)-1,3-dithietan-2-ylidene]acetic acid: This compound also contains a dithietan group but has additional functional groups that confer unique reactivity and applications.
The uniqueness of this compound lies in its specific structure, which provides a balance of stability and reactivity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
111604-11-6 |
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Molecular Formula |
C10H12O2S2 |
Molecular Weight |
228.3 g/mol |
IUPAC Name |
2-(1,3-dithietan-2-ylidene)-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C10H12O2S2/c1-10(2)3-6(11)8(7(12)4-10)9-13-5-14-9/h3-5H2,1-2H3 |
InChI Key |
DXOWPLYYJKCYJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C(=C2SCS2)C(=O)C1)C |
Origin of Product |
United States |
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